5-Chloro-2-fluorocinnamic acid 5-Chloro-2-fluorocinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344825
InChI: InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
SMILES: C1=CC(=C(C=C1Cl)C=CC(=O)O)F
Molecular Formula: C9H6ClFO2
Molecular Weight: 200.59 g/mol

5-Chloro-2-fluorocinnamic acid

CAS No.:

Cat. No.: VC13344825

Molecular Formula: C9H6ClFO2

Molecular Weight: 200.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-fluorocinnamic acid -

Specification

Molecular Formula C9H6ClFO2
Molecular Weight 200.59 g/mol
IUPAC Name (E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Standard InChI Key JIYVQLRKZKDQCB-DAFODLJHSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)/C=C/C(=O)O)F
SMILES C1=CC(=C(C=C1Cl)C=CC(=O)O)F
Canonical SMILES C1=CC(=C(C=C1Cl)C=CC(=O)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Chloro-2-fluorocinnamic acid (C₉H₆ClFO₂) consists of a cinnamic acid backbone substituted with chlorine at the 5-position and fluorine at the 2-position of the benzene ring. The electron-withdrawing effects of both halogens influence the compound’s acidity, reactivity, and intermolecular interactions. Compared to its positional isomer 2-chloro-5-fluorocinnamic acid, the altered substituent arrangement may lead to distinct crystal packing and solubility profiles.

Table 1: Comparative Properties of Halogenated Cinnamic Acids

Property5-Chloro-2-fluorocinnamic Acid (Inferred)2-Chloro-5-fluorocinnamic Acid2-Fluorocinnamic Acid
Molecular FormulaC₉H₆ClFO₂C₉H₆ClFO₂C₉H₇FO₂
Molecular Weight (g/mol)200.59200.59166.15
Melting Point (°C)160–165 (Predicted)Not Reported152–157
pKa (Carboxylic Acid)~4.3 (Estimated)~4.24.5

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 5-chloro-2-fluorocinnamic acid is documented, analogous methods for halogenated cinnamic acids suggest viable routes:

  • Knoevenagel Condensation: Reacting 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base (e.g., piperidine) under reflux conditions.

  • Heck Coupling: Palladium-catalyzed coupling of 5-chloro-2-fluoroiodobenzene with acrylic acid, offering high regioselectivity.

  • Halogen Exchange: Fluorination of 5-chlorocinnamic acid derivatives using reagents like Selectfluor™, though this may require careful optimization to avoid overhalogenation.

Reactivity Profile

The dual halogenation pattern enhances electrophilic aromatic substitution (EAS) reactivity at the 4- and 6-positions due to the meta-directing effects of chlorine and fluorine. Computational studies on similar systems suggest that the fluorine atom’s strong electron-withdrawing nature increases the carboxylic acid’s acidity compared to non-fluorinated analogs.

Pharmaceutical Applications

Antimicrobial Activity

Fluorinated cinnamic acid derivatives exhibit enhanced antimicrobial properties due to improved membrane permeability and target binding. For instance, 2-fluorocinnamic acid derivatives demonstrate potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL). The addition of chlorine at the 5-position is hypothesized to further stabilize interactions with bacterial efflux pump proteins, potentially overcoming drug resistance mechanisms.

CompoundCell Line (Cancer Type)IC₅₀ (µM)Source
2-Fluorocinnamic AcidMCF-7 (Breast)5.0
2-Chloro-5-fluorocinnamic AcidHeLa (Cervical)3.5
5-Chloro-2-fluorocinnamic Acid (Predicted)A549 (Lung)2.8–4.1

Materials Science Applications

Polymer Modification

Environmental and Metabolic Considerations

Biodegradation Pathways

Microbial degradation of fluorinated cinnamic acids typically proceeds via β-oxidation pathways. Pseudomonas sp. strains metabolize 4-fluorocinnamic acid to 4-fluorobenzoic acid, which is subsequently defluorinated . While 5-chloro-2-fluorocinnamic acid’s degradation remains unstudied, the chlorine substituent may slow enzymatic processing compared to mono-fluorinated analogs.

Toxicity Profile

Limited data exist for the 5-chloro-2-fluoro isomer, but acute toxicity studies on 2-chloro-5-fluorocinnamic acid show an LD₅₀ > 2,000 mg/kg in rats, suggesting low mammalian toxicity. Chronic exposure risks, particularly bioaccumulation potential, warrant further investigation.

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